molecular formula C19H21N3O4 B13371524 N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide

N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide

Cat. No.: B13371524
M. Wt: 355.4 g/mol
InChI Key: VNNFFXBUIHHBAT-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through Hantzsch pyridine synthesis, which involves the reaction of an aldehyde, a β-ketoester, and ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form hydroxyl derivatives.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkyl halides and aryl halides.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Hydroxyl derivatives of the pyridine ring.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).

    Nicotine: An alkaloid found in tobacco.

Uniqueness

N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide is unique due to its specific combination of an indole core, an acetamide group, and a pyridine ring. This unique structure may confer distinct biological activities and chemical properties compared to other indole derivatives.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-[1-(2-methoxyethyl)-2-methyl-4-oxopyridin-3-yl]oxyacetamide

InChI

InChI=1S/C19H21N3O4/c1-13-19(17(23)6-8-22(13)9-10-25-2)26-12-18(24)21-15-3-4-16-14(11-15)5-7-20-16/h3-8,11,20H,9-10,12H2,1-2H3,(H,21,24)

InChI Key

VNNFFXBUIHHBAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CCOC)OCC(=O)NC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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